Palitantin
Overview
Description
Palitantin is a polyketide metabolite initially isolated from various species of the Penicillium genus, including Penicillium palitantins, Penicillium brefeldianum, and Penicillium frequentans . It has garnered attention due to its antibacterial properties, particularly against multi-resistant bacteria such as Enterococcus faecalis and Streptococcus pneumoniae . This compound is also known for its complex structure, which includes a six-membered carbocyclic ring and multiple hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palitantin can be synthesized through a series of biosynthetic steps involving polyketide synthases. The biosynthesis typically starts with simple precursors such as sodium acetate, which undergoes a series of condensation reactions to form the polyketide backbone . The process involves the incorporation of labeled acetates, such as [1,2-13C2]-, [2-2H3]-, and [1-13C,1-18O2]-acetate, to trace the formation of the compound .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Penicillium species in controlled environments. The fungi are grown on solid media, such as rice, and the compound is extracted using solvents like ethyl acetate . The extract is then purified through various chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Palitantin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Palitantin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: Investigated for its role in fungal metabolism and its interactions with other microbial species.
Medicine: Explored for its antibacterial properties, particularly against multi-resistant bacteria.
Mechanism of Action
Palitantin exerts its antibacterial effects by inhibiting the growth of bacteria through interference with their cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of bacterial cell walls, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but it is believed that this compound disrupts the integrity of bacterial membranes .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another polyketide antibiotic known for its effectiveness against multi-resistant bacteria.
Altersolanol: A polyketide with similar antibacterial properties.
Neosartorin: Known for its activity against multi-resistant strains.
Uniqueness of Palitantin
This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antibacterial activity. Unlike some other polyketides, this compound has shown effectiveness against a broader range of bacterial species, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXQBRZHHNMER-XZQMCIKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161262, DTXSID601017488 | |
Record name | Palitantin, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palitantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15265-28-8, 140224-89-1 | |
Record name | Palitantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palitantin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palitantin, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palitantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALITANTIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PALITANTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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